molecular formula C19H29NO3 B311220 N-(2,5-dimethoxyphenyl)undec-10-enamide

N-(2,5-dimethoxyphenyl)undec-10-enamide

Cat. No.: B311220
M. Wt: 319.4 g/mol
InChI Key: AUCLBNWPWJAQHS-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)undec-10-enamide is a synthetic amide derivative characterized by a long unsaturated aliphatic chain (undec-10-enamide) and a substituted aromatic ring (2,5-dimethoxyphenyl group). Its structure combines lipophilic and electron-rich aromatic properties, making it a candidate for applications in medicinal chemistry, particularly in receptor-binding studies or as a precursor for bioactive molecules. The unsaturated enamide moiety may confer conformational flexibility, while the methoxy groups influence electronic interactions and solubility.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)undec-10-enamide

InChI

InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-11-12-19(21)20-17-15-16(22-2)13-14-18(17)23-3/h4,13-15H,1,5-12H2,2-3H3,(H,20,21)

InChI Key

AUCLBNWPWJAQHS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCCCCCCC=C

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,5-dimethoxyphenyl)undec-10-enamide with three analogs: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , N-(4-methoxyphenyl)dodecanamide , and N-(2,5-dimethylphenyl)undec-10-enamide . Key differences in substituent positioning, chain length, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name Aromatic Substituents Aliphatic Chain Melting Point (°C) Key Functional Groups
This compound 2,5-dimethoxy Undec-10-enamide (C11) Not reported Enamide, methoxy
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy Phenethyl (C2) 90 Benzamide, methoxy
N-(4-methoxyphenyl)dodecanamide 4-methoxy Dodecanamide (C12) 72–74 Amide, methoxy
N-(2,5-dimethylphenyl)undec-10-enamide 2,5-dimethyl Undec-10-enamide (C11) 68–70 Enamide, methyl

Substituent Effects on Electronic and Solubility Properties

  • Methoxy vs. However, methoxy groups reduce solubility in nonpolar solvents relative to methyl groups .
  • The double bond in the enamide may increase rigidity compared to saturated analogs like N-(4-methoxyphenyl)dodecanamide.

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